(S)-1-(Furan-3-YL)propan-2-amine hcl

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

This (S)-enantiomer hydrochloride (CAS 2007910-31-6) ensures stereochemical integrity in medicinal chemistry and chiral method development. Its defined 3D orientation is critical for reproducible SAR studies and downstream synthesis, eliminating variables from racemic mixtures. The salt form enhances solubility and stability for reliable handling.

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
Cat. No. B13147016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Furan-3-YL)propan-2-amine hcl
Molecular FormulaC7H12ClNO
Molecular Weight161.63 g/mol
Structural Identifiers
SMILESCC(CC1=COC=C1)N.Cl
InChIInChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H/t6-;/m0./s1
InChIKeyHYMCNKLBPONNLG-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Furan-3-YL)propan-2-amine hcl: A Defined Chiral Building Block for Stereospecific Research


(S)-1-(Furan-3-YL)propan-2-amine hydrochloride is a chiral amine building block (CAS 2007910-31-6) characterized by a furan-3-yl ring attached to a propan-2-amine scaffold with a defined (S)-stereochemistry . This compound, often supplied as a hydrochloride salt to enhance stability and solubility, serves as a versatile intermediate in medicinal chemistry and organic synthesis, where its specific three-dimensional orientation is a critical determinant for the desired stereochemical outcome of downstream syntheses and potential interactions with biological targets .

Why the (S)-Enantiomer of 1-(Furan-3-YL)propan-2-amine hcl Cannot Be Substituted by Its Racemate or (R)-Isomer


Substituting (S)-1-(Furan-3-YL)propan-2-amine hcl with its racemic mixture or the (R)-enantiomer is not scientifically equivalent for applications where stereochemical integrity dictates an experiment's outcome. The (S)-enantiomer's specific three-dimensional orientation is known to lead to distinct biological activity profiles compared to its (R)-counterpart , and the use of a racemic mixture introduces an uncontrolled variable that can confound data interpretation in fields like pharmacology, where chiral recognition by biological targets is a fundamental principle .

Quantitative Differentiation Evidence for Procuring (S)-1-(Furan-3-YL)propan-2-amine hcl


Stereochemical Purity vs. Racemate: Defined Chirality for Reproducible Synthesis

The (S)-enantiomer (CAS 2007910-31-6) is supplied with a minimum enantiomeric purity of 98%, ensuring a defined stereochemical entity . In contrast, the racemic mixture (CAS 860115-32-8) contains equal parts of both enantiomers, which can lead to divergent reactivity and biological outcomes . Using the (S)-enantiomer eliminates the need for chiral resolution steps and provides a reproducible starting point for stereospecific synthesis, unlike the racemate which introduces a 50% impurity of the undesired (R)-enantiomer for any stereoselective application .

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Stability and Handling: Hydrochloride Salt Form vs. Free Base

The target compound is provided as a stable hydrochloride salt (C₇H₁₂ClNO, MW 161.63 g/mol), which enhances its aqueous solubility and long-term stability compared to the free base . The free base form (C₇H₁₁NO, MW 125.17 g/mol) is more prone to oxidation and requires more stringent storage conditions . This is a direct consequence of salt formation, a standard practice to improve the physicochemical properties of amine compounds for easier handling and use in aqueous assays or reactions .

Formulation Chemical Stability Laboratory Handling

Distinct Pharmacological Profile Inferred from Chiral Recognition Principles

While direct comparative bioactivity data for the (S)- and (R)-enantiomers of this specific compound is not publicly available, the principle of chiral recognition dictates that the (S)-enantiomer will possess a distinct biological activity profile compared to the (R)-enantiomer . This is a fundamental concept in medicinal chemistry, where the three-dimensional arrangement of atoms around a chiral center can lead to significant differences in binding affinity, efficacy, and even toxicity at biological targets . Therefore, selecting the correct enantiomer is not a matter of minor optimization but a prerequisite for any meaningful biological study.

Pharmacology Drug Discovery Chiral Resolution

Vendor-Specific Quality: Guaranteed Purity and Distinct Cataloging

The (S)-enantiomer is a distinct chemical entity from its racemate and (R)-isomer, as reflected by its unique CAS number (2007910-31-6) . This allows for precise procurement and traceability. Vendors specifically list the (S)-enantiomer with a guaranteed minimum purity, such as 98% . In contrast, the racemic free base is often listed with a lower purity specification, such as 95% . This difference in specified purity, combined with the unique CAS number, provides a tangible quality assurance for the (S)-enantiomer that is not available when purchasing the racemate.

Chemical Procurement Quality Control Vendor Comparison

Primary Application Scenarios for (S)-1-(Furan-3-YL)propan-2-amine hcl Based on Differentiated Properties


As a Defined Chiral Building Block in Asymmetric Synthesis

The high enantiomeric purity (≥98%) of (S)-1-(Furan-3-YL)propan-2-amine hcl makes it an ideal starting material for the stereospecific synthesis of more complex molecules . Researchers can use this compound to introduce a defined chiral center into a target molecule, avoiding the low yields and purification challenges associated with chiral resolution of a final product or the use of a racemic building block. This ensures the final compound possesses the desired stereochemistry, which is crucial for its subsequent biological or catalytic activity.

As a Reference Standard in Chiral Analytical Method Development

The distinct CAS number and high purity of the (S)-enantiomer allow it to be used as a reference standard for developing and validating chiral analytical methods, such as HPLC with a chiral stationary phase . This is essential for confirming the enantiomeric purity of other batches, monitoring stereoselective reactions, or quantifying the (S)-enantiomer in mixtures, such as biological samples or process streams.

As a Starting Point for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the (S)-enantiomer is the appropriate choice for SAR studies aimed at understanding the impact of chirality on biological activity . Its use allows for the direct comparison of the biological effects of the (S)-enantiomer against those of the (R)-enantiomer or racemate in a controlled experimental setup. This is a fundamental step in lead optimization and understanding the mechanism of action of chiral drug candidates.

In General Laboratory Use Requiring a Stable Amine Hydrochloride

For any laboratory procedure requiring a furan-containing amine, the hydrochloride salt form of (S)-1-(Furan-3-YL)propan-2-amine hcl offers superior handling and stability compared to its free base . Its enhanced aqueous solubility and resistance to oxidation make it easier to weigh, transfer, and dissolve, particularly in aqueous reaction media or biological buffers. This simplifies experimental workflows and improves the reliability of results.

Technical Documentation Hub

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